Ethyl 2-cyano-3-methylpent-2-enoate
Overview
Description
Ethyl (E)-2-cyano-3-methylpent-2-enoate is an organic compound characterized by the presence of an ethyl ester, a cyano group, and a double bond in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (E)-2-cyano-3-methylpent-2-enoate can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between ethyl cyanoacetate and 3-methyl-2-pentanone in the presence of a base such as piperidine or pyridine. The reaction typically occurs under reflux conditions and yields the desired product after purification .
Industrial Production Methods
Industrial production of Ethyl 2-cyano-3-methylpent-2-enoate often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Solvent selection and recycling, as well as catalyst recovery, are crucial aspects of industrial production to ensure sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-2-cyano-3-methylpent-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to primary amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the double bond, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and other nucleophiles can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a wide range of derivatives depending on the nucleophile employed .
Scientific Research Applications
Ethyl (E)-2-cyano-3-methylpent-2-enoate has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-3-methylpent-2-enoate involves its interaction with various molecular targets and pathways. The cyano group and the double bond play crucial roles in its reactivity and interactions. For instance, the cyano group can participate in nucleophilic addition reactions, while the double bond can undergo electrophilic addition. These interactions can modulate biological pathways and lead to specific effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: Similar in structure but lacks the double bond and the methyl group.
Methyl cyanoacetate: Similar but with a methyl ester instead of an ethyl ester.
Ethyl 2-cyano-3-methylbut-2-enoate: Similar but with a different alkyl chain length
Uniqueness
Ethyl (E)-2-cyano-3-methylpent-2-enoate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both the cyano group and the double bond allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry .
Biological Activity
Ethyl 2-cyano-3-methylpent-2-enoate, a cyanoester compound, has garnered attention in the fields of organic synthesis and medicinal chemistry due to its diverse biological activities and potential applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 167.205 g/mol. Its structure features a cyano group () attached to an ethyl ester on a pentenoate backbone, which contributes to its reactivity and biological activity. The compound's unique structural arrangement enhances its potential for various chemical transformations.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 167.205 g/mol |
Functional Groups | Cyano, Ester |
LogP | 1.79958 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through nucleophilic addition reactions facilitated by its cyano group and electrophilic addition reactions enabled by its double bond. These interactions can modulate key biological pathways, leading to various pharmacological effects.
Key Mechanisms:
- Nucleophilic Addition : The cyano group can act as a nucleophile, participating in reactions that lead to the formation of new chemical bonds.
- Electrophilic Addition : The double bond can undergo electrophilic addition, allowing for further functionalization of the compound.
Pharmacological Properties
Research indicates that this compound and its derivatives exhibit significant pharmacological properties, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
- Anticancer Properties : Preliminary studies suggest that certain derivatives may inhibit cancer cell proliferation.
- Anti-inflammatory Effects : There is evidence indicating potential anti-inflammatory activity.
Case Studies
-
Synthesis and Evaluation of Antimicrobial Activity :
- A study synthesized several derivatives of this compound and evaluated their antimicrobial activity against common pathogens. Results indicated that certain derivatives displayed notable antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli .
- Anticancer Activity Assessment :
- Anti-inflammatory Studies :
Properties
IUPAC Name |
ethyl 2-cyano-3-methylpent-2-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-4-7(3)8(6-10)9(11)12-5-2/h4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPLDHMXQALQAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C#N)C(=O)OCC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901032772 | |
Record name | Ethyl 2-cyano-3-methylpent-2-ene-1-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901032772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
759-51-3 | |
Record name | 2-Pentenoic acid, 2-cyano-3-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=759-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-cyano-3-methylpent-2-ene-1-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901032772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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